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Introduction

Pyroxenes are a crucial group of rock-forming inosilicate minerals found in a vast array of
igneous and metamorphic rocks.[1] Their chemical composition provides valuable insights into
the petrogenesis and thermal history of their host rocks. The general formula for pyroxenes is
XY (Z206), where 'X' (or M2 site) and "Y' (or M1 site) represent larger and smaller cations,
respectively, and 'Z' (or T site) is typically occupied by silicon and aluminum.[1][2] By
calculating the proportions of ideal mineral compositions, known as end-members, from
chemical analysis data, researchers can classify pyroxenes and interpret the geological
conditions of their formation.

This application note provides a detailed protocol for calculating pyroxene end-members from
oxide weight percent data, typically obtained from an electron probe microanalyzer (EPMA).

Principle

The calculation of pyroxene end-members is a multi-step process that involves converting
oxide weight percentages into atomic proportions, normalizing these to a standard pyroxene
formula (based on 6 oxygens), assigning the cations to their correct crystallographic sites (T,
M1, M2), and finally, calculating the molar percentages of the key end-members.[3][4] This
process allows for the classification of pyroxenes, most commonly within the "pyroxene
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quadrilateral,” which represents compositions between the major end-members Enstatite,
Ferrosilite, Diopside, and Hedenbergite.[5][6]

Required Data and Instrumentation

The primary data required are quantitative chemical analyses of the pyroxene mineral,
reported as weight percentages of major element oxides (e.g., SiOz, Al203, FeO, MgO, CaO,
Na:0). This data is most commonly acquired using an Electron Probe Microanalyzer (EPMA).

Instrumentation:

o Electron Probe Microanalyzer (EPMA): A high-precision instrument that uses a focused
electron beam to generate characteristic X-rays from a sample, allowing for quantitative
chemical analysis of small mineral grains in situ.[7][8]

Protocol for End-Member Calculation

The following step-by-step protocol outlines the recalculation of a pyroxene formula from oxide
weight percentages.

Step 1: Convert Weight Percent Oxides to Moles For each oxide, divide its weight percentage
by its molar mass to obtain the number of moles of the oxide.

Step 2: Calculate Moles of Cations and Oxygen From the moles of each oxide, calculate the
corresponding moles of cations and oxygen atoms based on their stoichiometric ratios. For
example, one mole of SiO2 contains one mole of Si cations and two moles of O atoms.

Step 3: Normalize to 6 Oxygens Sum the total number of oxygen atoms calculated in Step 2.
Since the ideal pyroxene formula unit has 6 oxygen atoms, calculate a normalization factor by
dividing 6 by this sum. Multiply the number of moles of each cation by this factor to get the
number of cations per formula unit (apfu).

Step 4: Estimate Ferric (Fe®*) and Ferrous (Fe2*) Iron EPMA measures total iron as FeO.[9] To
accurately assign cations, the proportion of Fe3* and Fe2* must be estimated. A common
method is to assume ideal stoichiometry, where the total number of cations is 4. The amount of
Fes* is calculated to ensure charge balance.

e Fe3* = Na +Al(IV) - Al(VI) - Cr - 2Ti*
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o Fe?* = Fe(total) - Fe3*

Step 5: Assign Cations to Crystallographic Sites (T, M1, M2) Cations are assigned to the three
distinct sites within the pyroxene structure based on their size and charge, following a specific
order.[3][10]

o T (Tetrahedral) Site:

o Assign all Si.

o If Si <2, add Al to bring the sum to 2. This is tetrahedral aluminum, Al(IV).
e M1 (Octahedral) Site:

o Assign any remaining Al (octahedral Al, Al(V1)).

o Add Ti, Cr, and Fe3*.

o Add Mg until the site is full (sum = 1).
e M2 (Octahedral) Site:

o Assign any remaining Mg.

o Add Ca, Na, Mn, and Fe?*.

Step 6: Calculate Key End-Member Percentages The primary end-members for classification
are Wollastonite (Wo), Enstatite (En), and Ferrosilite (Fs). Their percentages are calculated
from the site occupancies of Ca, Mg, and Fe2* in the M2 and M1 sites.[11]

e %Wo0 =100 * Ca/ (Ca + Mg + Fe2*)

e %En =100 * Mg/ (Ca + Mg + Fez")

e %Fs =100 * Fe2* / (Ca + Mg + Fez?*)

Other important end-members like Jadeite (Jd) and Aegirine (Aeg) are calculated as:

e Jd = Na* (Al(VI) / (Al(V]) + Fe3+))
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e Aeg = Na* (Fe3* [/ (Al(VI) + Fe3*))

Data Presentation

Quantitative data from the analysis and calculations should be summarized in clear, structured
tables.

Table 1: Ideal Formulas of Common Pyroxene End-Members

End-Member Formula
Enstatite (En) Mg2Si206
Ferrosilite (Fs) Fe2Si206
Wollastonite (Wo) Caz2Si20s
Diopside (Di) CaMgSiz0e
Hedenbergite (Hd) CaFeSi20s
Jadeite (Jd) NaAlSi2Oe
Aegirine (Aeg) NaFe3*Si20e

| Ca-Tschermak (CaTs) | CaAIl(AlSi)Os |

Table 2: Example Calculation from Oxide Weight % to Cations per Formula Unit (6 Oxygens)
(Based on a representative clinopyroxene analysis)
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Oxide Wt% Molar Mo-les Cations Oxygen Cations
Mass Oxide (apfu)
SiO2 52.18 60.08 0.8685 0.8685 1.7370 1.943
Al203 1.28 101.96 0.0126 0.0251 0.0377 0.056
FeO 3.44 71.84 0.0479 0.0479 0.0479 0.107
MgO 17.29 40.30 0.4290 0.4290 0.4290 0.960
CaO 25.38 56.08 0.4526 0.4526 0.4526 1.012
Naz0 0.38 61.98 0.0061 0.0123 0.0061 0.027

| Total | 99.95 | | | | 2.7103 | |

Table 3: Example Cation Site Assignment and End-Member Results
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Site Cation Value (apfu)
T Si 1.943
Al 0.057
Sum 2.000
M1 Mg 0.944
Fe2* 0.056
Sum 1.000
M2 Ca 1.012
Na 0.027
Fe2+ 0.051
Mg 0.016
Sum 1.106
End-Member Wo 48.6%
En 46.1%
|| Fs | 5.3% |

Experimental Protocols
Protocol 1: Electron Probe Microanalysis (EPMA) of
Pyroxenes

e Sample Preparation:

o Prepare a polished thin section or an epoxy grain mount of the rock sample containing
pyroxenes.

o Ensure the surface is flat, highly polished, and free of scratches to minimize analytical
errors.
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o Coat the sample with a thin layer of carbon to make it conductive for electron beam
analysis.[8]

e Instrument Calibration and Setup:

o Use well-characterized mineral standards for calibration (e.g., diopside for Ca and Si,
forsterite for Mg, jadeite for Na).[7]

o Set the analytical conditions. Typical conditions for pyroxene analysis are:
= Accelerating Voltage: 15 kV[7]
= Beam Current: 10-20 nA[12]

» Beam Diameter: 1-5 um (a focused beam may be used for fine lamellae, but a slightly
defocused beam is often preferred to minimize sample damage).[12]

o Data Acquisition:

o Use backscattered electron (BSE) imaging to identify pyroxene grains and locate suitable,
homogeneous areas for analysis, avoiding cracks, inclusions, or alteration zones.

o Perform spot analyses on multiple points within a single grain and on multiple grains to
assess compositional homogeneity.

o Acquire X-ray counts for all major elements (Si, Al, Fe, Mg, Ca, Na, Ti, Mn, Cr).

o The instrument software will convert raw X-ray intensities into oxide weight percentages
using matrix correction procedures (e.g., ZAF or @(pz)).

Visualizations
Diagrams of Workflows and Relationships
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Caption: Workflow for calculating pyroxene end-members.
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Caption: Relationships within the pyroxene quadrilateral.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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